molecular formula C6H3ClN2O2S B6146593 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1557475-82-7

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B6146593
CAS No.: 1557475-82-7
M. Wt: 202.62 g/mol
InChI Key: CVBJZSGXEFKQNP-UHFFFAOYSA-N
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Description

5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 1824248-50-1; molecular formula: C₆H₃ClN₂O₂S; molecular weight: 202.62 g/mol) is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 6 . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Notably, its carboxylic acid group enables functionalization via esterification or amidation, while the chlorine atom enhances electrophilicity for further substitutions .

Recent studies highlight its application as a fluorogenic probe for Zn²⁺ detection.

Properties

CAS No.

1557475-82-7

Molecular Formula

C6H3ClN2O2S

Molecular Weight

202.62 g/mol

IUPAC Name

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)8-6-9(4)1-2-12-6/h1-2H,(H,10,11)

InChI Key

CVBJZSGXEFKQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)Cl)C(=O)O

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Pharmacological Applications

5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives have been associated with various pharmacological activities:

  • Antimycobacterial Activity : Novel derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results against tuberculosis. In a study evaluating a series of compounds, certain derivatives exhibited significant antitubercular activity, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis .
  • Antiviral Properties : The compound has also been investigated for its antiviral activity. Specific derivatives were found to be effective against several viruses, including Coxsackie B4 and feline coronaviruses. This suggests that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance antiviral efficacy .
  • Anticancer Activity : Research has demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole moiety possess anticancer properties. Studies involving synthesized thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were notably lower than those of standard chemotherapeutic agents like doxorubicin .

Synthesis and Chemical Applications

The synthesis of this compound often involves complex organic reactions that can be optimized for higher yields:

  • Synthesis Through Halomethylation : The compound can be synthesized from halomethylthiazoles through a series of reactions involving strong acids and oxidizing agents. This method allows the production of thiazole carboxylic acids with yields exceeding 90% when optimized correctly .
  • Intermediates for Drug Development : The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. For instance, thiazole carboxylic acids can be converted into various derivatives that exhibit enhanced biological activities or serve as precursors for further chemical modifications .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

StudyFocusFindings
Antitubercular ActivityDerivatives showed significant efficacy against Mycobacterium tuberculosis.
Anticancer ActivityCompounds exhibited cytotoxic effects on MCF-7 and HepG2 cell lines with low IC50 values.
Synthesis OptimizationImproved methods for synthesizing thiazole derivatives resulted in high yields and biological activity.

Mechanism of Action

The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1. Comparative Data for Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C5), COOH (C6) C₆H₃ClN₂O₂S 202.62 Zn²⁺ sensing, synthetic intermediate
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CH₃ (C6), COOH (C5) C₇H₆N₂O₂S 182.20 Bromination precursor for α-aminoadipic acid analogues
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole Cl (C6), NO₂ (C5) C₅H₂ClN₃O₂S 203.61 High electrophilicity due to nitro group; intermediate in agrochemicals
6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid CF₃ (C6), COOH (C5) C₇H₃F₃N₂O₂S 236.17 Enhanced acidity from CF₃; potential bioactivity
6-Chloro-imidazo[2,1-b][1,3]thiazole-5-sulfonic acid amide Cl (C6), SO₂NH₂ (C5) C₅H₄ClN₃O₂S₂ 237.69 Sulfonamide group for pharmaceutical targeting

Research Findings and Trends

  • Synthetic Methodologies : Radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate () suggests that halogenation strategies for 5-chloroimidazo... could be adapted for combinatorial library synthesis.
  • Structure-Activity Relationships (SAR): Substitution at C5 (COOH, Cl, NO₂) correlates with electronic modulation, while C6 substituents (CH₃, CF₃) influence steric bulk and lipophilicity .

Biological Activity

5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by an imidazole and a thiazole ring. Its molecular formula is C6H3ClN2O2SC_6H_3ClN_2O_2S with a molecular weight of approximately 202.62 g/mol. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 6-position significantly contributes to its biological activity and reactivity .

Biological Activity

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of the enzyme QcrB in mycobacteria. This enzyme is essential for the electron transport chain, and its inhibition disrupts energy production, leading to reduced growth rates in pathogenic bacteria. In murine models of tuberculosis, the compound exhibited efficacy at doses of 200 mg/kg over four weeks, indicating its potential as an antimicrobial agent .

Cellular Pathway Modulation

Research has shown that this compound can influence various cellular pathways related to gene expression, particularly those involved in cell cycle regulation and apoptosis. This suggests potential applications in cancer therapy, where modulation of these pathways could enhance therapeutic outcomes .

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Inhibition of QcrB : By inhibiting this enzyme, the compound disrupts ATP synthesis in mycobacteria.
  • Influence on Gene Expression : It may alter the expression levels of genes involved in critical cellular processes such as apoptosis and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acidSimilar ring structure with a different carboxyl positionKnown for its role in proteomics research
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidMethyl group substitution instead of chlorineExhibits distinct biological activity
5-Bromoimidazo[2,1-b][1,3]thiazole-6-carboxylic acidBromine substitution at the 5-positionPotentially different pharmacological profile

This table illustrates the diversity within this chemical class while highlighting the specific attributes of this compound regarding its biological activities and synthetic pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited mycobacterial growth at concentrations significantly lower than those required for traditional antibiotics.
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines where it showed potential cytotoxic effects. Further research is needed to elucidate the exact pathways involved.

Q & A

Q. What are the standard synthetic routes for 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves cyclization of precursor thiazole intermediates followed by chlorination. For example:

  • Step 1 : Condensation of thiourea derivatives with α-haloketones to form the imidazo[2,1-b]thiazole core .
  • Step 2 : Chlorination at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled acidic/basic conditions (e.g., pyridine as a catalyst) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity. Yields >70% are achievable with stoichiometric control of chlorinating agents .

Q. What analytical techniques are critical for characterizing this compound, and how are tautomeric forms resolved?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., carboxylic proton at δ 12–13 ppm; thiazole ring protons at δ 7–8 ppm). Tautomerism between imidazole and thiazole rings is resolved using 2D NMR (HSQC, HMBC) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) confirm purity (>95%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. How can solubility challenges be addressed for biological assays?

  • Solvent selection : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4).
  • Salt formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in methanol, enhancing aqueous solubility .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to modulate electrophilicity and target binding .
  • Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
  • Assay design : Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC₅₀ values .

Q. How can biological activity data discrepancies between in vitro and in vivo models be resolved?

  • Metabolic profiling : Use LC-MS to identify metabolites in liver microsomes. Poor in vivo efficacy may stem from rapid glucuronidation of the carboxylic acid moiety .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What mechanistic insights can be gained from studying its interaction with bacterial biofilms?

  • Target identification : Perform proteomic analysis (e.g., affinity chromatography coupled with mass spectrometry) to identify biofilm-associated proteins (e.g., adhesins) inhibited by the compound .
  • Time-kill assays : Evaluate concentration-dependent disruption of preformed biofilms using confocal microscopy with LIVE/DEAD staining .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Docking studies : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with key residues (e.g., Lys721) .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability over 100-ns trajectories .

Q. How should researchers address contradictory data on synthetic yields reported in literature?

  • Reaction monitoring : Use in situ FTIR to track intermediate formation and optimize reaction time/temperature .
  • Reproducibility checks : Validate solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch-to-batch variability .

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